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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural and

molecular mechanisms governing herpesvirus entry into host cells. It details the key viral

glycoproteins involved in this intricate process, the conformational changes that drive

membrane fusion, and the strategies for inhibiting these critical steps. This document is

intended to serve as a valuable resource for researchers, scientists, and professionals involved

in antiviral drug discovery and development.

The Herpesvirus Entry Machinery: A Multi-
Component System
Unlike many other enveloped viruses that rely on a single glycoprotein for entry, herpesviruses

utilize a more complex, multi-protein machinery to mediate fusion between the viral envelope

and the host cell membrane.[1][2] This core machinery is highly conserved across the

Herpesviridae family and consists of three key players: glycoprotein B (gB), and a heterodimer

of glycoprotein H (gH) and glycoprotein L (gL).[3] In alphaherpesviruses, such as Herpes

Simplex Virus (HSV), an additional glycoprotein, gD, is essential for initiating the fusion

cascade through receptor binding.[4]

Glycoprotein D (gD): The Receptor Binder and Trigger. gD is the primary determinant of

herpesvirus tropism, initiating entry by binding to specific host cell receptors.[4] Known

receptors for HSV gD include the herpesvirus entry mediator (HVEM), a member of the
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tumor necrosis factor receptor superfamily, and nectin-1, a cell adhesion molecule.[5][6]

Upon receptor engagement, gD undergoes a significant conformational change, which is the

crucial first step in activating the fusion machinery.[7][8]

Glycoprotein H/L (gH/gL): The Regulator. The gH/gL complex acts as a regulator of fusion.[9]

After gD is triggered by receptor binding, it is thought to interact with gH/gL, causing a

subsequent conformational change in this complex.[10] This "activated" gH/gL then transmits

the signal to the final effector of fusion, gB.[9]

Glycoprotein B (gB): The Fusogen. gB is the viral fusogen, the protein that directly mediates

the merging of the viral and cellular membranes.[11] It is a trimeric protein that shares

structural homology with class III viral fusion proteins.[7][11] The activation signal from gH/gL

is believed to trigger a dramatic refolding of gB from a prefusion to a postfusion

conformation, driving the apposition and eventual fusion of the two membranes.[2][11]

Quantitative Analysis of Glycoprotein Interactions
The precise orchestration of herpesvirus entry is underpinned by a series of specific protein-

protein interactions. The affinities of these interactions are critical for the efficiency of the fusion

process. Surface Plasmon Resonance (SPR) is a powerful technique used to measure the

binding kinetics of these interactions in real-time.

Table 1: Binding Affinities of HSV Glycoprotein D (gD) to Host Cell Receptors

gD Variant (Virus
Strain)

Receptor
Dissociation
Constant (K_d)

Reference(s)

HSV-1 gD Nectin-1 12.5 nM [12]

HSV-2 gD Nectin-1 19.1 nM [12]

HSV-1 gD (truncated) Nectin-1 2.27 nM [12]

HSV-2 gD (truncated) Nectin-1 7.81 nM [12]

HSV-1 gD(306t) HVEM 3.2 µM [11]

HSV-2 gD(306t) HVEM 1.5 µM [11]

HSV-1 gD(Δ290-299t) HVEM 33 nM [11]
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The Fusion Process: A Cascade of Conformational
Changes
Herpesvirus entry is a dynamic process that can occur either at the plasma membrane or from

within an endosome, depending on the cell type.[13][14] The core of this process is a signaling

cascade initiated by gD and culminating in the fusogenic action of gB.

Signaling Pathway of Herpesvirus Entry
The entry process begins with the initial attachment of the virion to the host cell, often mediated

by interactions between viral glycoproteins like gC and heparan sulfate proteoglycans on the

cell surface. This is followed by the specific binding of gD to its cognate receptor, which triggers

a cascade of conformational changes that activate the fusion machinery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Structure of unliganded HSV gD reveals a mechanism for receptor-mediated activation of
virus entry - PMC [pmc.ncbi.nlm.nih.gov]

3. Small molecule UCM05 inhibits HSV-2 infection via targeting viral glycoproteins and fatty
acid synthase with potentiating antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]

4. Entry of alphaherpesviruses into the cell - Human Herpesviruses - NCBI Bookshelf
[ncbi.nlm.nih.gov]

5. Split-Luciferase Complementation for Analysis of Virus-Host Protein Interactions - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Herpesvirus Entry: an Update - PMC [pmc.ncbi.nlm.nih.gov]

7. Frontiers | Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry
and syncytia formation [frontiersin.org]

8. Protocol Library | Collaborate and Share [protocols.opentrons.com]

9. Protein-protein interaction analysis by split luciferase complementation assay - PMC
[pmc.ncbi.nlm.nih.gov]

10. Screening and Functional Profiling of Small-Molecule HIV-1 Entry and Fusion Inhibitors -
PMC [pmc.ncbi.nlm.nih.gov]

11. Multiple Peptides Homologous to Herpes Simplex Virus Type 1 Glycoprotein B Inhibit
Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. researchgate.net [researchgate.net]

14. Herpes Simplex Virus Cell Entry Mechanisms: An Update - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Structural Basis of Herpesvirus Entry and Fusion
Inhibition: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583928#exploring-the-structural-basis-of-
herpesvirus-entry-and-fusion-inhibition]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1583928?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Proposed-mechanism-for-receptor-mediated-activation-of-HSV-gD-Envelope-gD-is-shown-as-a_fig6_7476851
https://pmc.ncbi.nlm.nih.gov/articles/PMC1356314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1356314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12275300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12275300/
https://www.ncbi.nlm.nih.gov/books/NBK47385/
https://www.ncbi.nlm.nih.gov/books/NBK47385/
https://pubmed.ncbi.nlm.nih.gov/34905190/
https://pubmed.ncbi.nlm.nih.gov/34905190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC228481/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1007527/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1007527/full
https://protocols.opentrons.com/protocol/sci-lucif-assay4-for4
https://pmc.ncbi.nlm.nih.gov/articles/PMC7269092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7269092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5367911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5367911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2650530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2650530/
https://www.researchgate.net/figure/SPR-assay-characterizing-the-binding-kinetics-of-gD-HSV-1-and-HSV-2-to-the-indicated_fig5_265791977
https://www.researchgate.net/figure/Herpesvirus-entry-A-Routes-of-entry-Depending-upon-cell-type-both-HSV-and-EBV-can_fig6_51037849
https://pmc.ncbi.nlm.nih.gov/articles/PMC7848091/
https://www.benchchem.com/product/b1583928#exploring-the-structural-basis-of-herpesvirus-entry-and-fusion-inhibition
https://www.benchchem.com/product/b1583928#exploring-the-structural-basis-of-herpesvirus-entry-and-fusion-inhibition
https://www.benchchem.com/product/b1583928#exploring-the-structural-basis-of-herpesvirus-entry-and-fusion-inhibition
https://www.benchchem.com/product/b1583928#exploring-the-structural-basis-of-herpesvirus-entry-and-fusion-inhibition
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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